molecular formula ReTe2 B082835 Rhenium ditelluride CAS No. 12067-00-4

Rhenium ditelluride

Cat. No.: B082835
CAS No.: 12067-00-4
M. Wt: 441.4 g/mol
InChI Key: ZNDWMUJQNKFBMN-UHFFFAOYSA-N
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Description

Rhenium Ditelluride (ReTe₂) is an inorganic compound with the formula ReTe₂ and a molar mass of 441.41 g/mol. It is characterized by an orthorhombic crystal structure and a high density of 8.5 g/cm³, distinguishing it from other layered transition metal dichalcogenides (TMDs) . This material is provided as a research-grade powder and is immediately available in most volumes. In the field of thermoelectrics, Rhenium has been successfully employed as a dopant to drastically enhance the mechanical properties of germanium telluride (GeTe), resulting in a Vickers microhardness more than double that of pristine GeTe. This strategy of precipitation hardening significantly improves the material's durability while maintaining a high thermoelectric figure of merit (zT >1.6) . This compound also shows significant promise in electrocatalysis, particularly for the hydrogen evolution reaction (HER), a key process in clean hydrogen energy production . Rhenium-based catalysts are valued for their stability, wear resistance, corrosion resistance, and optimal proton binding energy, making them affordable and non-toxic candidates for applications in petrochemical engineering, photocatalysis, and hydrodesulfurization . The material's distinctive anisotropic physical properties, stemming from its low lattice symmetry, are of high interest for fundamental studies and advanced applications in optoelectronics and photonics . This product is intended for laboratory research use only.

Properties

IUPAC Name

bis(tellanylidene)rhenium
Source PubChem
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InChI

InChI=1S/Re.2Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDWMUJQNKFBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Te]=[Re]=[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ReTe2
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DSSTOX Substance ID

DTXSID4065238
Record name Rhenium telluride (ReTe2)
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Molecular Weight

441.4 g/mol
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CAS No.

12067-00-4
Record name Rhenium telluride (ReTe2)
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Record name Rhenium telluride (ReTe2)
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Record name Rhenium telluride (ReTe2)
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Record name Rhenium telluride (ReTe2)
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Record name Rhenium ditelluride
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Ii. Synthesis Methodologies and Growth Mechanisms of Rhenium Ditelluride

High-Temperature Synthesis Techniques

High-temperature methods are foundational for producing bulk, crystalline ReTe2, which often serves as the source material for subsequent exfoliation techniques. These approaches typically involve the direct reaction of the constituent elements under conditions of elevated temperature and, in some cases, high pressure.

The most straightforward method for synthesizing bulk ReTe2 crystals is the direct reaction of stoichiometric amounts of high-purity rhenium and tellurium. The elements are sealed in an evacuated quartz ampoule and heated in a furnace. This process can be considered a form of high-temperature solution growth, where a tellurium-rich melt can act as a flux for crystal formation. urfu.ru For instance, crystals of various tellurides can be obtained from a tellurium melt containing a small weight percentage of the transition metal, which is slowly cooled from a high temperature (e.g., 700°C). urfu.ru

A variant of this is the high-pressure high-temperature (HPHT) synthesis, which has been used to create other rhenium-rare earth alloys. frontiersin.org This technique involves subjecting the precursor materials to extreme pressures and temperatures, often within a diamond anvil cell, to overcome kinetic barriers and form crystalline phases. frontiersin.org For telluride systems, reactions in alkali halide fluxes at high temperatures (e.g., 1223 K) have also been employed to grow single crystals of related compounds. researchgate.net

Vapor-Phase Growth Approaches

Vapor-phase growth techniques are bottom-up methods essential for fabricating high-quality, large-area, and uniform thin films of TMDs, including ReTe2. mdpi.com These methods rely on the transport of gaseous precursor species to a substrate where they react and deposit as a solid film.

Chemical Vapor Transport (CVT) is a widely used technique for growing high-quality bulk single crystals of TMDs. mdpi.commpg.de The process involves sealing the polycrystalline source material (e.g., ReTe2 powder) and a transport agent in a quartz ampoule, which is then placed in a two-zone tube furnace to create a temperature gradient. mpg.dedoi.org

Halogens, such as iodine (I2) or bromine (Br2), are typically used as transport agents. mdpi.commpg.de The transport agent reacts with the solid material at the hotter "source" zone (T2) to form volatile gaseous species. These gaseous molecules then diffuse to the cooler "sink" zone (T1), where the reverse reaction occurs, leading to the deposition of single crystals. mpg.de The direction of transport depends on the thermodynamics of the reaction; exothermic reactions transport from the cold to the hot zone, while endothermic reactions transport from hot to cold. mpg.de

The quality and size of the resulting crystals are dependent on several optimized parameters, including the growth temperature, the temperature gradient, the choice and concentration of the transport agent, and the total pressure within the ampoule. mpg.dempg.de While faster transport rates can yield larger crystals, they may also lead to more defects and inhomogeneities. mpg.de For some TMDs, transition metal halides like TaCl5 have been found to be effective transport agents, allowing for selective growth of different polymorphs. arxiv.org Bulk ReTe2 crystals synthesized via CVT are often used as the starting material for liquid-phase exfoliation. doi.org

Chemical Vapor Deposition (CVD) is a powerful and scalable method for the direct synthesis of mono- and few-layer TMD films with high crystal quality. mdpi.comnih.gov The technique involves introducing gaseous precursors into a reaction chamber where they decompose and react on a heated substrate to form a thin film. nih.gov

For the synthesis of rhenium-based chalcogenides, solid precursors like rhenium trioxide (ReO3) or ammonium (B1175870) perrhenate (B82622) (NH4ReO4) are often used for the rhenium source, while elemental tellurium powder serves as the chalcogen source. acs.orgrsc.orgqmul.ac.uk In a typical setup, the precursors are heated in separate zones of a tube furnace. rsc.org An inert carrier gas, such as argon, transports the vaporized precursors to the substrate, which is maintained at a high temperature (e.g., 650°C). rsc.org

The large difference in the melting points of rhenium (~3180 °C) and tellurium makes direct synthesis challenging, necessitating the use of more volatile rhenium-containing precursors. mdpi.com The CVD method offers the advantage of producing large-area, uniform polycrystalline or single-crystal films suitable for electronic and optoelectronic device fabrication. mdpi.comwikipedia.org

CVD Growth Parameters for a ReO3-Cu2Te Composite rsc.org
Precursors Ammonium perrhenate, Tellurium powder
Substrate Copper Foam
Carrier Gas Argon (150 sccm)
Zone 1 Temperature (Re precursor) 500°C
Zone 2 Temperature (Te precursor) 650°C
Duration 30 minutes
Pressure Atmospheric

Liquid-Phase Exfoliation and Related Low-Dimensional Fabrication Strategies

Liquid-phase exfoliation (LPE) is a versatile, top-down method for producing dispersions of two-dimensional nanosheets from their bulk layered crystal counterparts. tcd.ieresearchgate.net This technique is particularly useful for materials like ReTe2, where the layers are held together by weak van der Waals forces.

The process typically involves two steps: first, the bulk material, often in powdered form, is subjected to high energy, for example through ultrasonication in a liquid medium, to overcome the interlayer forces and delaminate the crystals. nih.gov Second, the exfoliated nanosheets are stabilized in the liquid to prevent re-aggregation. tcd.ienih.gov

The choice of solvent is critical for successful exfoliation. Effective solvents generally have surface energies that match that of the material being exfoliated. tcd.ie For ReS2, a close analogue to ReTe2, solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) have proven effective. nih.govresearchgate.net For ReTe2 specifically, bulk crystals grown by CVT have been successfully exfoliated into nano-flakes by dispersing them in isopropyl alcohol (IPA) and sonicating the mixture for extended periods (e.g., 30 hours). doi.org The resulting dispersion of few-layer ReTe2 can then be used for further characterization or device fabrication. doi.org

Control over Layer Number and Morphology in ReTe2 System Fabrication

The performance of devices based on 2D materials is highly dependent on material properties such as layer number, grain size, and morphology. nih.govnih.gov Consequently, significant research has focused on controlling these parameters during synthesis, particularly in vapor-phase growth methods.

In CVD, several growth parameters can be tuned to control the final product:

Precursor Concentration and Ratio: The ratio of metal to chalcogen precursors can influence the shape of the grown domains. For example, different morphologies of TMDs, such as triangles and hexagons, have been achieved by varying the precursor supply. nih.gov

Temperature: The growth temperature affects the nucleation density and growth rate. Higher temperatures can provide the energy needed to overcome formation barriers and promote the growth of larger, more uniform domains. acs.org

Gas Flow Rate: The flow rate of the carrier gas influences the concentration of precursors reaching the substrate, thereby affecting the growth dynamics and the size of the resulting crystals. nih.gov

Substrate: The choice of substrate and its surface properties can direct the growth and orientation of the 2D material. wikipedia.orgmdpi.com

Precursor Film Thickness: In methods where a solid precursor film is deposited and then converted (e.g., sulfurized or tellurized), the initial thickness of the film can be used to control the number of layers in the final TMD product.

By carefully manipulating these conditions, researchers can tailor the synthesis to produce ReTe2 systems with a desired number of layers and specific crystal morphologies, which is essential for both fundamental studies and the fabrication of high-performance devices. nih.govnih.gov

X-ray Diffraction (XRD) and Electron Diffraction Analyses

X-ray Diffraction (XRD) and electron diffraction are indispensable techniques for elucidating the fundamental crystal structure of materials. ebsco.com In these methods, a beam of X-rays or electrons is directed at a crystalline sample, and the resulting diffraction pattern—a unique fingerprint of the material's atomic arrangement—is analyzed. ebsco.com The interaction of X-rays with the electron clouds of atoms and the scattering of electrons by the Coulomb potential of both the nucleus and electrons provide detailed information about the lattice parameters and symmetries of the crystal. ebsco.comrigaku.com

For transition metal dichalcogenides like the rhenium family, diffraction studies are crucial. While Rhenium disulfide (ReS₂) and Rhenium diselenide (ReSe₂) exhibit layered structures, Rhenium ditelluride is noted for its non-layered, orthorhombic crystal structure. wikipedia.orgwikipedia.org XRD analysis confirms this three-dimensional atomic arrangement and provides precise measurements of the lattice constants. wikipedia.org

Electron diffraction offers a significant advantage for studying nanoscale materials due to the strong interaction between electrons and matter, which allows for the acquisition of useful diffraction signals from sub-micron sized crystals. rigaku.com This is particularly relevant for the detailed analysis of individual crystallites within a powder sample or for studying thin, exfoliated flakes of materials. rigaku.com

Furthermore, diffraction techniques performed under varying conditions, such as high pressure, can reveal structural phase transitions. For instance, high-pressure XRD studies on the related compound Rhenium disulfide (ReS₂) have shown a transition from its initial triclinic phase to a new hexagonal high-pressure phase, demonstrating the power of this technique to investigate the stability and compressibility of such materials. researchgate.net These analyses show that the compressibility is often anisotropic, with interlayer distances being more compressible than the intralayer covalent bonds in layered analogues. researchgate.net

Table 1: Crystallographic Data for this compound

PropertyValue
Crystal SystemOrthorhombic
Lattice Constant (a)1.2972 nm
Lattice Constant (b)1.3060 nm
Lattice Constant (c)1.4254 nm

This data is based on findings for ReTe₂. wikipedia.org

Raman Spectroscopy for Vibrational Mode Analysis and Structural Anisotropy

Raman spectroscopy is a non-destructive optical technique that provides detailed information about the vibrational modes of a material, which are intrinsic to its crystal structure and bonding. researchgate.net The technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the energies of the material's specific phonon modes.

In anisotropic materials like ReTe₂ and its sister compounds (ReS₂, ReSe₂), polarized Raman spectroscopy is particularly powerful. researchgate.netstanford.edu By rotating the polarization of the incident laser relative to the crystal's axes, the intensities of different Raman peaks will vary in a predictable manner according to the symmetry of the corresponding vibrational mode. cas.cn This allows for the determination of the material's crystallographic orientation through a purely optical method. stanford.edu

Studies on the anisotropic counterparts, ReS₂ and ReSe₂, have demonstrated the utility of this approach. For ReS₂, which has a distorted 1T phase, the Raman scattering response shows strong in-plane anisotropy. stanford.edu Researchers have successfully identified numerous first-order Raman-active modes and correlated their intensity dependence on polarization angle with the crystal's orientation. researchgate.netstanford.edu Similarly, for ReSe₂, which possesses a low-symmetry triclinic structure, up to sixteen of the eighteen expected Raman-active modes have been experimentally observed. researchgate.net The pronounced anisotropy of the Raman intensities in ReSe₂ allows for the clear identification of its crystal orientation. researchgate.net

The vibrational modes observed in these materials can be complex, often involving combinations of in-plane and out-of-plane atomic movements. stanford.educas.cn For instance, in ReS₂, specific modes have been identified that correspond to the out-of-plane vibrations of chalcogen atoms combined with the in-plane vibrations of rhenium atoms. stanford.edu The analysis of these modes provides deep insight into the nature of the interatomic forces and the structural anisotropy of the material.

Table 2: Representative Raman Modes in Anisotropic Rhenium Dichalcogenides

MaterialMode LabelApproximate Position (cm⁻¹)Vibrational Character
ReS₂I135In-plane & Out-of-plane
ReS₂III150In-plane & Out-of-plane
ReS₂V211In-plane Re vibrations
ReSe₂Eg-like125In-plane vibrations
ReSe₂Ag-like160Out-of-plane vibrations

This table presents illustrative data from related compounds ReS₂ and ReSe₂ to demonstrate the type of information obtained from Raman spectroscopy. stanford.educas.cn

Scanning Transmission Electron Microscopy (STEM) for Atomic Resolution Imaging

Scanning Transmission Electron Microscopy (STEM) is a premier technique for imaging materials at the atomic scale. wikipedia.org In STEM, a finely focused beam of electrons is scanned across a thin specimen, and various signals are collected simultaneously to form an image. wikipedia.org This method allows for direct visualization of the atomic lattice, enabling the identification of individual atomic columns and the characterization of crystalline defects. researchgate.net

One of the most powerful imaging modes in STEM is high-angle annular dark-field (HAADF) imaging. In this mode, the image contrast is highly sensitive to the atomic number (Z) of the elements in the sample, often referred to as Z-contrast imaging. wikipedia.org This makes it possible to distinguish between different types of atoms within the crystal structure. For a compound like ReTe₂, HAADF-STEM can map the positions of the heavier rhenium atoms and the lighter tellurium atoms, providing a direct visual confirmation of the crystal structure determined by diffraction methods.

The capabilities of modern aberration-corrected STEM instruments allow for the imaging of materials with picometer-scale precision. nsf.gov This level of detail is crucial for studying local structural variations, interfaces, and the precise nature of defects that can significantly influence a material's properties. For instance, STEM has been used to directly image the crystal lattice and determine the crystallographic orientation of ReS₂, which is then correlated with optical anisotropy measurements from polarized Raman spectroscopy. stanford.eduacs.org

Furthermore, STEM is not limited to imaging. When combined with spectroscopic techniques like Electron Energy Loss Spectroscopy (EELS) or Energy Dispersive X-ray (EDX) spectroscopy, it can provide chemical maps of the sample at atomic resolution. wikipedia.org This analytical capability allows for the investigation of elemental distribution and local chemical bonding, offering a comprehensive understanding of the material's structure and composition. Recent advancements have even made it possible to obtain atomic-resolution images from thicker, bulk-like samples, opening new avenues for characterizing materials in a state that is more representative of their real-world applications. bnl.gov

Iii. Advanced Structural Characterization and Phase Transformations in Rhenium Ditelluride

Electronics and Optoelectronics

The distinct electronic and optical characteristics of ReTe2 are particularly advantageous for the development of novel electronic and optoelectronic devices. ontosight.ai

Field-Effect Transistors (FETs): The high carrier mobility and the ability to exfoliate ReTe2 into thin layers make it an attractive material for the channel in field-effect transistors. ontosight.ai The anisotropic conductivity could be exploited to create direction-dependent switching behavior.

Photodetectors: The strong and anisotropic light absorption of ReTe2 makes it suitable for creating photodetectors that are sensitive to the polarization of incoming light. ontosight.ai This could be valuable for applications in optical communications and imaging.

Polarized Light Emitters: The anisotropic nature of ReTe2 suggests its potential for use in devices that emit polarized light, which has applications in displays, optical data storage, and quantum computing. ontosight.ai

Catalysis

Recent research has indicated that ReTe2 has potential as a catalyst, particularly in electrochemical reactions.

Hydrogen Evolution Reaction (HER): ReTe2 has been investigated as a catalyst for the hydrogen evolution reaction, a key process in water splitting for hydrogen fuel production. ontosight.ai The catalytic activity is believed to originate from active sites at the edges of the ReTe2 layers.

Energy Storage

The layered structure of ReTe2, which allows for the intercalation of ions, makes it a candidate material for energy storage applications.

Batteries and Supercapacitors: The ability of ReTe2 to host ions between its layers suggests its potential use as an electrode material in rechargeable batteries and supercapacitors. ontosight.ai The high surface area of exfoliated ReTe2 nanosheets could further enhance its performance in these applications.

IV. Challenges and Future Directions

Despite the promising potential of Rhenium Ditelluride, several challenges must be addressed to facilitate its widespread application. Overcoming these hurdles will be crucial for the future development of ReTe2-based technologies.

Synthesis and Scalability

A significant challenge lies in the synthesis of large-area, high-quality, and uniform ReTe2 thin films. While methods like Chemical Vapor Deposition (CVD) have shown promise for other TMDs, optimizing these processes for ReTe2 remains an active area of research. mdpi.com The high melting point of rhenium (~3180 °C) compared to the much lower melting point of tellurium presents a considerable challenge in achieving controlled growth. mdpi.com Developing scalable and cost-effective synthesis techniques is essential for the commercial viability of ReTe2-based devices.

Device Fabrication and Integration

The fabrication of reliable and high-performance devices based on ReTe2 also presents challenges. Issues such as making good electrical contacts to the material and controlling the interface between ReTe2 and other materials in a device structure need to be resolved. The sensitivity of 2D materials to the surrounding environment also necessitates the development of effective encapsulation techniques to protect the ReTe2 from degradation.

Theoretical Understanding and Material Discovery

While significant progress has been made, a deeper theoretical understanding of the intricate relationship between the unique crystal structure of ReTe2 and its anisotropic properties is still needed. Further theoretical modeling and computational studies can guide experimental efforts by predicting new properties and suggesting novel device architectures. Furthermore, the exploration of related rhenium-based dichalcogenides and the possibility of creating alloys and heterostructures with other 2D materials could lead to the discovery of new materials with tailored functionalities.

This compound stands out as a fascinating and promising material within the family of transition metal dichalcogenides. Its distinctive anisotropic properties, stemming from its unique distorted crystal structure, offer a rich playground for fundamental scientific inquiry and open up exciting possibilities for a new generation of electronic, optoelectronic, and energy-related technologies. While challenges in synthesis and device fabrication remain, the ongoing research efforts are paving the way for overcoming these obstacles. The continued exploration of ReTe2 and related anisotropic materials is poised to expand the frontiers of materials science and contribute to the development of innovative technologies in the years to come.

Iv. Electronic Structure and Anisotropic Electronic Properties of Rhenium Ditelluride

Experimental Probes of Electronic States

While theoretical calculations provide invaluable predictions, experimental techniques are essential for validating these findings and directly measuring the electronic properties of materials.

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique that directly probes the electronic band structure of crystalline solids. researchgate.net It operates on the principle of the photoelectric effect, where irradiating a sample with high-energy photons causes electrons to be emitted. researchgate.net By measuring the kinetic energy and emission angle of these photoelectrons, one can reconstruct the electron's original energy and momentum within the crystal, effectively mapping out the band dispersions and Fermi surfaces. researchgate.netaps.org

ARPES is particularly well-suited for studying layered and 2D materials. researchgate.net It has been used extensively to investigate the electronic structure of various TMDs, including the related compounds ReS2 and ReSe2, providing crucial insights into their band gaps, valence band structures, and anisotropic features. researchgate.netresearchgate.netnih.gov Although theoretical DFT calculations have predicted the band structure of ReTe2, there is a lack of published experimental ARPES studies specifically on this material. Such experiments would be critical to experimentally verify the predicted indirect band gap and the detailed features of the valence and conduction bands.

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging the topography of conductive or semiconducting surfaces with atomic resolution. researchgate.net It functions by scanning a sharp metallic tip over a surface at a very small distance, allowing electrons to quantum mechanically tunnel between the tip and the sample. researchgate.net The magnitude of this tunneling current is exponentially dependent on the tip-sample distance and is also proportional to the local density of states (LDOS) of the sample at the energy set by the applied bias voltage. researchgate.net

By operating in a spectroscopic mode (Scanning Tunneling Spectroscopy, or STS), where the tip is held at a fixed position while the bias voltage is swept, STM can directly measure the LDOS. acs.org This allows for the determination of local electronic properties, such as the band gap, on an atomic scale. acs.org STM and STS have been successfully used to identify the atomic structure and measure the quasiparticle band gap of related anisotropic materials like monolayer ReSe2. researchgate.netacs.org For ReTe2, STM would be an invaluable tool to visualize the distorted 1T lattice structure and its characteristic rhenium chains in real space. Furthermore, it would be the primary technique to search for and characterize potential electronic instabilities, such as charge density waves, by imaging the periodic modulations in the LDOS they would create. researchgate.net To date, however, specific STM/STS studies focused on the electronic structure of ReTe2 have not been reported in the literature.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. nist.govbnl.gov The analysis involves irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

In the analysis of rhenium ditelluride, XPS provides critical information on the oxidation states and bonding environment of rhenium (Re) and tellurium (Te). The core-level spectra are of particular interest. For rhenium, the Re 4f spectrum typically presents a doublet, Re 4f₇/₂ and Re 4f₅/₂, resulting from spin-orbit coupling. The binding energy of the Re 4f₇/₂ peak for metallic rhenium is approximately 40.4-40.6 eV. harwellxps.guruthermofisher.com In compounds, this value shifts depending on the oxidation state; in ReS₂, where rhenium is in the Re⁴⁺ state, the Re 4f₇/₂ peak is observed at a higher binding energy of around 42.3 eV. Given the similar chemical environment, a comparable shift is expected for ReTe₂.

For tellurium, the Te 3d core-level spectrum also shows a spin-orbit split doublet, Te 3d₅/₂ and Te 3d₃/₂. In telluride compounds like IrTe₂, the Te 3d₅/₂ peak appears around 573 eV. researchgate.net The exact binding energies are sensitive to the specific chemical bonding within the crystal lattice. It is important to note that overlaps with other elemental peaks can occur; for instance, the Te 4d core level, with a binding energy around 40 eV, can overlap with the Re 4f signal. harwellxps.guru

The valence band spectrum, which probes the density of states (DOS) near the Fermi level, offers insight into the orbitals directly involved in chemical bonding and electrical conduction. nist.govnih.gov In transition metal tellurides, the valence band is typically formed by the hybridization of the metal d-orbitals and the tellurium p-orbitals. researchgate.net XPS studies on related materials show that the shape and features of the valence band spectrum are a direct reflection of the material's electronic structure. aps.orgresearchgate.net For ReTe₂, the valence band is expected to be dominated by contributions from Re 5d and Te 5p states.

ElementCore LevelTypical Binding Energy (eV) in Related Compounds
Rhenium (Re)4f₇/₂~40.5 (metal), ~42.3 (in ReS₂)
Rhenium (Re)4f₅/₂~42.9 (metal), ~44.7 (in ReS₂)
Tellurium (Te)3d₅/₂~573 (in IrTe₂)
Tellurium (Te)3d₃/₂~583 (in IrTe₂)

Anisotropy in Electronic Conduction Mechanisms

A defining characteristic of rhenium dichalcogenides, including ReTe₂, is the significant anisotropy in their material properties, which arises from their low-symmetry crystal structure. researchgate.net Unlike materials with high crystal symmetry which exhibit isotropic properties, the electrical conductivity in ReTe₂ is strongly dependent on the in-plane crystallographic direction. researchgate.nettechnologynetworks.com This anisotropy is a direct consequence of the material's electronic band structure, where the effective mass of the charge carriers differs drastically along different axes. aps.org

The distorted 1T' structure of ReTe₂ features chains of rhenium atoms. researchgate.nettubitak.gov.tr This structural arrangement leads to preferential pathways for electrical conduction. Experimental studies on the related compound, rhenium disulfide (ReS₂), have demonstrated that the electrical conductivity parallel to the rhenium chains can be an order of magnitude higher than the conductivity measured perpendicular to the chains. acs.org First-principles calculations for single-layer ReTe₂ corroborate these findings, predicting a highly anisotropic character in its electronic transport properties. researchgate.nettubitak.gov.tr

This anisotropic conduction is a key feature for potential applications in novel electronic devices where directional control of current flow is desired. uni-mainz.dersc.org While extensive experimental data on the anisotropic resistivity ratio for bulk ReTe₂ is still emerging, studies on similar layered telluride systems have shown significant resistivity anisotropy, further suggesting a highly two-dimensional and anisotropic electronic character for ReTe₂. iphy.ac.cniaea.org

MaterialPropertyAnisotropy ObservationReference Compound
ReTe₂Electrical ConductivityPredicted to be highly anisotropicTheoretical (ReTe₂)
ReS₂Two-terminal Conductance~10x higher along Re-chainsExperimental (ReS₂)
RSeTe₂ (R=La, Ce)Resistivity Anisotropy (ρ⊥/ρ∥)486–615 at 2 KExperimental (RSeTe₂)

Electronic Density of States (DOS) and Orbital Hybridization Studies

The electronic density of states (DOS) describes the number of available electronic states at each energy level. github.io For ReTe₂, theoretical studies based on Density Functional Theory (DFT) provide the most detailed picture of its DOS. researchgate.netresearchgate.net These calculations reveal that single-layer ReTe₂ is an indirect bandgap semiconductor. researchgate.nettubitak.gov.tr

The states near the Fermi level, which govern the material's electronic and optical properties, are primarily composed of rhenium 5d orbitals and tellurium 5p orbitals. The valence band maximum (VBM) and the conduction band minimum (CBM) are dominated by these orbitals, indicating their crucial role in charge transport.

The concept of orbital hybridization, the mixing of atomic orbitals to form new hybrid orbitals, is essential for understanding the bonding and electronic structure of ReTe₂. youtube.com In the distorted crystal structure of ReTe₂, the Re 5d and Te 5p atomic orbitals hybridize. libretexts.orgresearchgate.net This hybridization is not uniform in all directions, which is the fundamental origin of the material's electronic anisotropy. In related telluride systems, such as IrTe₂, strong Te 5p-Te 5p hybridization between layers has been shown to introduce a three-dimensional character to the electronic structure. researchgate.net For ReTe₂, the in-plane hybridization between Re 5d and Te 5p orbitals defines the anisotropic electronic pathways within each layer. The precise nature of this hybridization dictates the shape of the Fermi surface and the directional dependence of the charge carrier mobility.

This compound: A Deep Dive into Phonon Dynamics and Electron-Phonon Interactions

This compound (ReTe2) is a transition metal dichalcogenide that has garnered scientific interest due to its unique structural and electronic properties. Unlike its more studied counterparts, rhenium disulfide (ReS2) and rhenium diselenide (ReSe2), ReTe2 presents distinct characteristics, particularly in its vibrational behavior and the interplay between its crystal lattice and electrons. This article explores the theoretical and computational findings regarding the phonon dynamics and electron-phonon interactions within this intriguing material.

Phonon Dynamics and Electron Phonon Interactions in Rhenium Ditelluride

The vibrational properties of a crystal, described by quantized lattice vibrations known as phonons, are fundamental to understanding its thermal and electronic transport characteristics. In ReTe2, the study of phonon dynamics and electron-phonon coupling reveals crucial information about its structural stability and potential for emergent phenomena like superconductivity.

Vi. Topological Quantum States in Rhenium Ditelluride Systems

Identification of Non-Trivial Topological Phases

The identification of non-trivial topological phases is a crucial first step in characterizing the quantum electronic properties of a material. This typically involves both theoretical calculations and experimental verification.

Z2 and Chern Topological Invariant Calculations

Topological insulators are characterized by integer-valued topological invariants, such as the Z2 invariant and the Chern number. The Z2 invariant, often used for time-reversal invariant systems, distinguishes between ordinary insulators and topological insulators. The Chern number is relevant for systems where time-reversal symmetry is broken.

To date, there are no specific published calculations of the Z2 or Chern topological invariants for Rhenium Ditelluride. Such calculations, typically performed using density functional theory (DFT), would be essential to predict whether ReTe2 hosts a topologically non-trivial band structure.

Prediction and Verification of Dirac Fermions and Weyl Semimetal Characteristics

Dirac and Weyl semimetals are topological phases of matter where the conduction and valence bands touch at discrete points in the Brillouin zone, known as Dirac or Weyl points. Near these points, the electrons behave as relativistic massless particles, leading to unique electronic properties.

There are currently no theoretical predictions or experimental verifications, such as those from angle-resolved photoemission spectroscopy (ARPES), that specifically identify Dirac or Weyl semimetal characteristics in this compound. Studies on other transition metal tellurides have revealed such features, suggesting that ReTe2 could be a candidate for similar properties, but dedicated research is required.

Interplay Between Topological Properties and Superconductivity in ReTe2

The interplay between topology and superconductivity can give rise to exotic phenomena, such as topological superconductivity, which is predicted to host Majorana fermions, particles that are their own antiparticles. Theoretical studies have suggested that ReTe2 may exhibit superconductivity under high pressure. rsc.orgnih.govresearchgate.net However, the potential interplay between this predicted superconductivity and any topological properties remains an open and unexplored area of research. Investigating how the topological nature of the electronic states, if any, influences the superconducting pairing mechanism would be a significant step forward.

Theoretical Models for Topological Protection and Edge States

A hallmark of topological materials is the presence of topologically protected edge or surface states. These states are robust against certain types of disorder and defects. Theoretical models are essential for understanding the nature of these edge states and the mechanisms of their protection.

Currently, there are no specific theoretical models that describe topological protection and the nature of potential edge states in this compound. The development of such models would be contingent on the initial identification of a non-trivial topological phase in the material.

Vii. Defect Engineering, Doping, and Strain Modulation in Rhenium Ditelluride

Intrinsic Point Defects and Their Electronic Signatures

Intrinsic point defects, such as vacancies and antisite defects, are thermodynamically unavoidable imperfections in a crystal lattice that can significantly influence the material's electronic properties. They can introduce localized electronic states within the band gap, act as charge carrier traps or scattering centers, and even induce magnetism.

The energy required to create a vacancy, known as the vacancy formation energy, is a critical parameter that determines the equilibrium concentration of vacancies at a given temperature. aps.org Lower formation energies suggest a higher likelihood of vacancy presence. aps.org While extensive first-principles calculations based on Density Functional Theory (DFT) have been performed for many TMDs, specific experimental or theoretical data on vacancy formation energies in ReTe₂ is limited.

However, studies on the analogous compounds ReS₂ and ReSe₂ provide valuable insights. For monolayer ReS₂, first-principles calculations have shown that the formation of a single sulfur vacancy (Vₛ) has the lowest formation energy under both Re-rich and S-rich conditions, indicating that these are the most common native defects. rsc.orgnih.gov Similarly, in ReSe₂, selenium vacancies (Vₛₑ) are predicted to be the dominant intrinsic point defects. mit.edu DFT calculations reveal that these Se vacancies introduce notable in-gap states, which can significantly alter the electronic landscape of the material. mit.edu

Given the chemical trends within the group-VII TMDs, it is reasonable to infer that tellurium vacancies (Vₜₑ) would be the most prevalent and energetically favorable native point defects in ReTe₂. The formation energy of these vacancies would depend on the chemical potential of the constituent atoms. The presence of such vacancies is expected to introduce defect states within the bandgap of ReTe₂, potentially influencing its conductivity and optical properties. The dynamics of these vacancies, including their migration and clustering, would be governed by the energy barriers between different lattice sites, though specific values for ReTe₂ are not yet established in the literature.

Table 1: Comparison of Vacancy Characteristics in Rhenium Dichalcogenides (Theoretical Predictions)

CompoundMost Probable VacancyPredicted Electronic Impact
ReS₂ Sulfur Vacancy (Vₛ)Does not induce spin polarization. rsc.org
ReSe₂ Selenium Vacancy (Vₛₑ)Introduces in-gap states. mit.edu
ReTe₂ Tellurium Vacancy (Vₜₑ)Expected to introduce in-gap states.

Note: Data for ReTe₂ is an extrapolation based on trends observed in ReS₂ and ReSe₂ due to the limited availability of direct computational studies.

Isoelectronic substitution involves replacing an atom in the lattice with another atom from the same group in the periodic table. This type of substitution generally introduces minimal electronic disruption. In ReSe₂, for instance, the isoelectronic substitution of selenium with sulfur or oxygen has been shown to quench the in-gap states created by selenium vacancies, effectively "healing" the electronic structure. mit.edu For ReTe₂, substituting tellurium with selenium or sulfur would be an example of isoelectronic doping. It is anticipated that such substitutions would primarily lead to a tuning of the lattice parameters and the band gap, consistent with Vegard's law and the different electronegativities of the chalcogens, without creating deep defect states.

Antisite defects, where an atom of one element occupies the lattice site of another (e.g., a Re atom on a Te site, Reₜₑ, or a Te atom on a Re site, Teᵣₑ), typically have higher formation energies than vacancies. mit.eduaps.org These defects can introduce more significant perturbations to the electronic structure. In the case of ReSe₂, DFT calculations have shown that antisite defects can induce localized magnetic moments within the material. mit.edu Specifically, Se antisites at Re sites (Seᵣₑ) were found to be lower in formation energy than Re antisites at Se sites (Reₛₑ). mit.edu For ReTe₂, it is plausible that Teᵣₑ antisites would be more favorable than Reₜₑ due to steric considerations and the relative atomic radii. The formation of such antisite defects in ReTe₂ could potentially introduce localized states and induce magnetism, offering a pathway to engineer novel electronic and spintronic properties.

External Doping Strategies and Their Impact on ReTe₂ Electronic Structure

External doping, the intentional introduction of foreign atoms, is a fundamental technique for modulating the carrier concentration and type (n-type or p-type) in semiconductors. researchgate.net The choice of dopant and its concentration can be used to precisely control the electronic properties of ReTe₂.

Systematic first-principles studies on doping ReS₂ monolayers have identified promising candidates for both n-type and p-type doping. rsc.orgresearchgate.net Chlorine (Cl) substituting for sulfur was identified as an ideal n-type dopant, while phosphorus (P) was found to be a promising p-type dopant. rsc.orgresearchgate.net Doping with various transition metals at the Re site has also been investigated, with elements like Niobium (Nb) and Molybdenum (Mo) being identified as potential p-type dopants. researchgate.netrsc.orgnih.gov

For ReTe₂, similar strategies can be envisioned.

n-type doping: Substituting Te with halogens like chlorine (Cl) or bromine (Br) would introduce excess electrons, leading to n-type behavior.

p-type doping: Substituting Re with a group 5 element like niobium (Nb) or vanadium (V), or substituting Te with a group 15 element like phosphorus (P) or arsenic (As), would create a deficiency of electrons (or an excess of holes), resulting in p-type conductivity. researchgate.netresearchgate.net

A comparative theoretical study of Re-based chalcogenides (ReS₂, ReSe₂, and ReTe₂) has shown that the electronic properties are sensitive to the chalcogen element. researchgate.net The calculated band gap for monolayer ReTe₂ is smaller than that of ReS₂ and ReSe₂. science.gov Doping would further modify this band structure. The introduction of dopants creates new energy levels within the band gap. Shallow donor or acceptor levels, located close to the conduction or valence band edges respectively, are effective for increasing the free carrier concentration. Deep-level defects, on the other hand, can act as recombination centers, which can be detrimental to device performance. The effectiveness of a particular dopant in ReTe₂ will depend on its formation energy and the depth of the induced energy level. For instance, studies on other TMDs have shown that achieving high carrier concentrations can sometimes be hindered by the formation of compensating native defects or dopant clustering. arxiv.org

Table 2: Potential Doping Strategies for Monolayer ReTe₂

Dopant TypeSubstitution SiteDopant ElementExpected Effect
n-type Tellurium (Te)Chlorine (Cl), Bromine (Br)Introduction of excess electrons
p-type Rhenium (Re)Niobium (Nb), Vanadium (V)Introduction of excess holes
p-type Tellurium (Te)Phosphorus (P), Arsenic (As)Introduction of excess holes

Note: These strategies are proposed based on established doping principles in TMDs and require specific theoretical and experimental validation for ReTe₂.

Strain Engineering and Piezoresistive Effects in ReTe₂

Strain engineering, the application of mechanical stress to modify a material's properties, is a powerful tool for tuning the electronic and optoelectronic characteristics of 2D materials. researchgate.net The high mechanical flexibility of materials like ReTe₂ allows them to withstand significant strain before rupture.

The piezoresistive effect describes the change in a material's electrical resistivity in response to mechanical stress. ontosight.airesearchgate.net This effect is particularly interesting in anisotropic materials like ReTe₂, where the response can be highly dependent on the direction of the applied strain. Studies on the related compound ReS₂ have revealed a distinct anisotropic piezoresistive effect, where the material exhibits opposite (positive and negative) piezoresistance along its two principal in-plane axes. rsc.org This unique behavior was attributed to the strain-induced broadening and narrowing of the bandgap along these different directions. rsc.org Given the similar anisotropic crystal structure, ReTe₂ is expected to exhibit a similarly pronounced and anisotropic piezoresistive effect, making it a candidate for novel strain sensor applications.

The application of uniaxial strain (strain along a single direction) or biaxial strain (uniform strain in two directions) can be used to controllably modify the lattice parameters of ReTe₂.

Uniaxial Strain: Due to its low-symmetry, anisotropic crystal structure, the response of ReTe₂ to uniaxial strain is expected to be highly directional. researchgate.net Applying tensile or compressive strain along different crystallographic axes will likely lead to different changes in bond lengths and angles, resulting in anisotropic modifications to the electronic band structure. aps.orgnih.gov For instance, strain applied along the Re-chain direction might have a more pronounced effect on the band gap than strain applied perpendicular to it. rsc.org

Biaxial Strain: Biaxial strain, which can be induced by a substrate with a different thermal expansion coefficient or by applying hydrostatic pressure, modifies the in-plane lattice constants uniformly. Studies on various TMDs have shown that biaxial strain is an effective method for tuning the band gap. nih.govresearchgate.net For monolayer ReTe₂, first-principles calculations predict that its electronic and optical properties can be effectively tuned by biaxial strain. researchgate.net For instance, a transition from an indirect to a direct band gap, or even a semiconductor-to-metal transition, could be achievable under sufficient strain. aps.org

First-principles calculations on 1T-type monolayer TMDs, including ReTe₂, have predicted that they can exhibit a negative Poisson's ratio (auxetic behavior), meaning they become fatter when stretched. acs.org This unusual mechanical response is attributed to electronic effects related to the coupling of chalcogen p orbitals and metal d orbitals. acs.org

Strain directly modulates the interatomic distances and orbital overlaps, which in turn alters the electronic band structure, including the band gap energy and the effective mass of charge carriers.

Theoretical investigations on monolayer ReTe₂ suggest that it is an indirect gap semiconductor. researchgate.net The application of strain is a promising route to modulate this band gap. For many TMDs, tensile strain generally leads to a reduction in the band gap. researchgate.net It is plausible that applying tensile strain to ReTe₂ would decrease its band gap, potentially shifting the absorption and emission wavelengths for optoelectronic applications. Compressive strain might lead to an increase in the band gap.

Furthermore, strain can be used to manipulate the inherent anisotropy of ReTe₂. The anisotropic crystal structure leads to anisotropic effective masses and carrier mobilities. By selectively applying uniaxial strain, it might be possible to enhance or reduce this electronic anisotropy. For example, strain could alter the energy alignment of different valleys in the conduction or valence bands, potentially changing the primary charge transport pathways. This tunability of both the band gap and the electronic anisotropy via strain engineering opens up possibilities for creating novel devices with on-demand electronic and optical properties. rsc.orgacs.org

Viii. Advanced Functionalization and Interfacial Phenomena of Rhenium Ditelluride Structures

Fabrication of Low-Dimensional ReTe2 Structures

The synthesis of high-quality, low-dimensional ReTe2 is the foundational step for exploring its fundamental properties and integrating it into functional devices. The weak van der Waals forces between the layers in bulk ReTe2 allow for the isolation of monolayer and few-layer structures. ontosight.ai

Preparation Methods: Similar to other TMDs, monolayer and few-layer ReTe2 can be produced through two primary techniques:

Mechanical Exfoliation: This top-down method involves using adhesive tape to cleave layers from a bulk single crystal. ontosight.ai It is a straightforward technique for obtaining high-quality, pristine flakes suitable for fundamental research.

Chemical Vapor Deposition (CVD): This bottom-up approach allows for the large-scale synthesis of thin films and is more suitable for industrial applications. While extensive research has been conducted on the CVD growth of its counterparts, ReS2 and ReSe2, these principles are applicable to the synthesis of ReTe2, enabling control over thickness and domain size. researchgate.netmdpi.com

Properties: The electronic and structural properties of ReTe2 evolve significantly when thinned down to a monolayer.

Electronic Properties: Theoretical calculations based on first-principles show that while bulk ReTe2 is a semiconductor with an indirect bandgap of approximately 0.745 eV, a monolayer of ReTe2 has a larger indirect bandgap of about 1.323 eV. ntu.edu.sgresearchgate.netresearchgate.net This layer-dependent electronic structure is a hallmark of many TMDs. The material is predicted to be a promising p-type thermoelectric material, particularly in its monolayer form. ntu.edu.sg

Structural and Mechanical Properties: The stable phase for both bulk and monolayer ReTe2 is the distorted 1T (1Tdp) structure. ntu.edu.sgresearchgate.net This structure features zigzag chains of rhenium atoms, which leads to highly anisotropic mechanical and electronic properties. researchgate.net

Comparison of Bulk vs. Monolayer ReTe2 Properties

PropertyBulk ReTe2Monolayer ReTe2Reference
Crystal StructureDistorted 1T (1Tdp), OrthorhombicDistorted 1T (1Tdp) acs.orgntu.edu.sg
Bandgap (Indirect)~0.745 eV~1.323 eV ntu.edu.sgresearchgate.netresearchgate.net
Thermoelectric PerformanceGoodExcellent (p-type) ntu.edu.sg

Van der Waals (vdW) heterostructures, created by stacking different 2D materials, offer a powerful method to engineer novel functionalities. Due to the absence of dangling bonds on their surfaces, 2D materials like ReTe2 can be stacked without the constraints of lattice matching. rsc.org

The formation of ReTe2-based heterostructures, such as with graphene or other TMDs like WTe2, opens avenues for creating devices with tailored electronic and optoelectronic properties. chemrxiv.orguts.edu.au The interactions at the interface are governed by several factors:

Van der Waals Forces: These are the primary forces holding the layers together in a vertically stacked heterostructure.

Charge Transfer: A significant phenomenon at the interface is charge transfer, which is driven by the difference in the work functions of the constituent materials. aps.orgarxiv.org This can lead to the formation of a built-in electric field and modulate the charge carrier density in the ReTe2 layer.

Interfacial Coupling: In some heterolayered compounds, stronger chemical bonding can occur between the layers, which can influence carrier transport and modify the material's anisotropy. rsc.org The unique, low-symmetry structure of ReTe2 can introduce novel features into heterostructures not possible with more symmetric TMDs. acs.org

Surface and Interface Modifications

The properties of low-dimensional ReTe2 are highly sensitive to its immediate environment. Therefore, modifications to its surface and its interaction with a substrate are key methods for tuning its functionality.

The choice of substrate is critical for any device application involving 2D materials. ntu.edu.sg The substrate can significantly alter the intrinsic properties of ReTe2 through various mechanisms:

Dielectric Screening: The dielectric environment provided by the substrate can screen Coulomb interactions within the ReTe2 layer, affecting its electronic and optical properties, such as exciton (B1674681) binding energies and bandgap renormalization. uni-bremen.de This can lead to observable red-shifts in the material's excitation energies. researchgate.net

Interfacial Coupling and Strain: The degree of interaction can vary significantly with the substrate material. For instance, growth on metallic substrates like gold (Au) foils can result in a relatively strong interfacial coupling compared to growth on insulating substrates like SiO2 or hexagonal boron nitride (h-BN). researchgate.net This interaction can induce strain, which in turn modifies the electronic band structure.

Doping: Unintentional doping from substrate impurities or surface states can alter the charge carrier concentration in ReTe2, impacting its electrical conductivity and transistor performance. researchgate.net

Chemical functionalization involves the intentional modification of a material's surface to tune its properties. This has emerged as a powerful strategy for engineering the electronic and structural characteristics of ReTe2.

One of the most studied approaches for the ReX2 family (where X = S, Se, Te) is hydrogenation . ntu.edu.sgresearchgate.net First-principles calculations have revealed that hydrogenation can have profound effects on monolayer ReTe2:

Induction of Topological Phases: The one-sided hydrogenation of a ReTe2 monolayer (1h-ReTe2) is predicted to induce a non-trivial topological phase, transforming it into a topological insulator. ntu.edu.sgresearchgate.net

Structural Phase Transitions: Two-sided hydrogenation has been shown to potentially cause a structural phase transition from the native 1Tdp phase to a 1T phase. ntu.edu.sg

Other functionalization strategies that have been explored for TMDs and could be applied to ReTe2 include the attachment of surface ligands to create active sites for catalysis or the use of ionic intercalation to modulate electronic properties. researchgate.netacs.org These approaches highlight the high degree of tunability achievable with ReTe2 through controlled chemical modifications.

X. Emerging Applications and Future Research Directions of Rhenium Ditelluride

Applications in Next-Generation Electronic and Optoelectronic Devices

The unique electronic properties of ReTe2, such as high carrier mobility and a low effective mass, position it as a highly attractive material for future electronic and optoelectronic devices. ontosight.ai Theoretical studies predict that single-layer ReTe2 is an indirect gap semiconductor, possessing a bandgap suitable for optoelectronic applications. tubitak.gov.tr Its layered nature allows for exfoliation into few-layer or monolayer samples, which is crucial for fabricating nanoscale devices. ontosight.ai

ReTe2 is considered a strong candidate for channels in field-effect transistors (FETs) and for use in photodetectors. ontosight.ai While extensive experimental data on ReTe2-based devices is still emerging, research on the closely related rhenium disulfide (ReS2) provides insight into the potential performance. For instance, FETs using atomically thin ReS2 have demonstrated high current on/off ratios of approximately 10^7 and low subthreshold swings. researchgate.net High-performance ReS2 photodetectors have also been fabricated, exhibiting high photoresponsivity. researchgate.netresearchgate.net Given that ReTe2 shares the distorted 1T structure and anisotropic characteristics with ReS2, it is expected to exhibit similarly promising performance in these applications. ontosight.aitubitak.gov.tr First-principles calculations have affirmed that single-layer ReTe2 has electronic features suitable for optoelectronic devices. tubitak.gov.tr

The low crystal symmetry of ReTe2 results in strong in-plane anisotropy, a property that is highly valuable for developing novel devices that respond to the polarization of light. ontosight.aitubitak.gov.tr This intrinsic anisotropy makes ReTe2 a compelling material for polarization-sensitive photodetectors, polarized light emitters, and other specialized optical components. ontosight.ai The principle relies on the material's differential absorption or electrical response to light polarized along different crystallographic axes. Research on other anisotropic 2D materials like rhenium diselenide (ReSe2) has demonstrated the viability of this approach, achieving high photodetection dichroic ratios. researchgate.net The pronounced anisotropy predicted for ReTe2 suggests it could be a key component in next-generation polarization-sensitive optoelectronics. tubitak.gov.tr

Thermoelectric Energy Conversion Research with ReTe2

Thermoelectric materials can directly convert heat energy into electrical energy and are evaluated by a dimensionless figure of merit, ZT. rsc.org Theoretical studies have identified ReTe2 as a material with exceptional potential for thermoelectric applications. ntu.edu.sgresearchgate.net First-principles calculations predict that both bulk and monolayer ReTe2 can achieve remarkably high ZT values, outperforming many other TMDs. ntu.edu.sg

Notably, monolayer ReTe2 is predicted to have superior thermoelectric properties compared to its bulk form at high temperatures. ntu.edu.sg At a temperature of 1300K, monolayer ReTe2 is calculated to have a ZT value of 2.30 for both p-type and n-type doping. ntu.edu.sg Its bulk counterpart is also predicted to be an excellent high-temperature thermoelectric material, with a ZT of 2.10 at 1300K. ntu.edu.sg These high predicted efficiencies stem from a combination of favorable electronic properties and low lattice thermal conductivity. ntu.edu.sg

Predicted Thermoelectric Figure of Merit (ZT) for ReTe2 at 1300K ntu.edu.sg
Material FormDoping TypeCalculated ZT Value
Monolayerp-type2.30
Monolayern-type2.30
Bulkp-type2.10
Bulkn-type2.10

Catalytic Applications of Rhenium Ditelluride (e.g., Hydrogen Evolution Reaction)

The production of hydrogen through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of clean energy technology, and the development of efficient, low-cost catalysts is a primary research goal. nih.govnih.gov Rhenium-based materials are considered promising candidates for HER catalysis. nih.gov Research has demonstrated that ReTe2 can function as a catalyst for the HER. ontosight.ai

The efficiency of HER catalysts is often evaluated by the overpotential required to drive the reaction at a certain current density (e.g., 10 mA cm⁻²) and the Tafel slope, which provides insight into the reaction mechanism. acs.orgmdpi.com While specific performance metrics for ReTe2 are still under intense investigation, related materials offer a benchmark. For example, catalysts based on ruthenium telluride (RuTe2) have shown a low Tafel slope of 33 mV dec⁻¹, indicating favorable kinetics. nih.gov Similarly, various engineered ReS2 catalysts have achieved low overpotentials and Tafel slopes in the range of 62-64 mV dec⁻¹. nih.gov These findings for related tellurides and rhenium-based chalcogenides underscore the potential of ReTe2 in electrocatalysis.

This compound in Energy Storage Technologies (e.g., Sodium-ion Batteries)

The search for advanced anode materials is critical for developing next-generation energy storage devices like sodium-ion batteries (SIBs), which offer a cost-effective alternative to lithium-ion technology due to the high abundance of sodium. wikipedia.orgarxiv.org Metal tellurides are emerging as a promising class of anode materials for SIBs due to their high intrinsic conductivity and unique crystal structures. rsc.org

The potential of ReTe2 as an anode material for SIBs is an active area of theoretical research. researchgate.netacs.org First-principles calculations are being employed to understand the sodium storage mechanism in ReTe2, investigating factors like interlayer spacing, bonding energy, and the migration energy barrier for Na⁺ ions. researchgate.net Research on related materials like ReS2 has shown that when integrated into a composite nanostructure, it can deliver high capacity, excellent rate capability, and stable long-term cycling performance as a SIB anode. researchgate.net These theoretical and experimental efforts on related TMDs suggest that ReTe2 is a worthwhile candidate for future energy storage technologies.

Integration of ReTe2 in Heterostructures and Quantum Devices

Van der Waals heterostructures, created by stacking different 2D materials, offer a powerful platform for designing novel electronic and quantum devices with tailored properties. arxiv.orgresearchgate.net The ability to exfoliate ReTe2 down to a monolayer makes it an ideal building block for such structures. ontosight.ai

Future research is directed towards integrating ReTe2 into heterostructures to explore new physical phenomena and device concepts. Theoretical work suggests that functionalizing monolayer ReTe2, for example through one-sided hydrogenation, could induce non-trivial topological phases, which are of great interest for spintronics and quantum computing applications. ntu.edu.sg Furthermore, the development of tunnel FETs based on other tellurides like tungsten ditelluride (WTe2) highlights the potential of this material class in quantum tunneling devices. ucc.ie The assembly of ReTe2 with other 2D materials like graphene or hexagonal boron nitride could lead to the creation of advanced electronic devices, including high-performance transistors and resonant tunneling diodes. arxiv.orgresearchgate.net

Novel Anisotropic Materials Research and Development Based on this compound

This compound (ReTe2), a member of the transition metal dichalcogenide (TMD) family, is emerging as a compelling candidate for the development of novel anisotropic materials. tubitak.gov.trontosight.ai Its unique, low-symmetry crystal structure is the primary origin of its anisotropic properties, where electrical, optical, and thermal characteristics are dependent on the direction within the material. tubitak.gov.trontosight.ai While research into ReTe2 is less extensive than its counterparts, Rhenium Disulfide (ReS2) and Rhenium Diselenide (ReSe2), theoretical studies and analogies to these related compounds underscore its significant potential in this field. nih.govnih.govrsc.org

The primary driver for the interest in ReTe2 for anisotropic materials research is its distorted crystal structure. tubitak.gov.trontosight.ai Unlike the more common hexagonal TMDs, ReTe2 is predicted to crystallize in a distorted phase. tubitak.gov.trarxiv.org First-principles calculations reveal that single-layer ReTe2 is dynamically stable in a distorted configuration, in contrast to its unstable in-plane isotropic 1H and 1T phases. arxiv.org This lower symmetry inherently leads to directionally dependent material properties.

Theoretical investigations into single-layer ReTe2 have provided foundational insights into its anisotropic nature. arxiv.org The formation of "Re-units" within the crystal lattice is predicted to induce anisotropy in its mechanical properties. arxiv.org For instance, the in-plane stiffness and Poisson's ratio are expected to be significantly dependent on the lattice orientation. arxiv.org

The electronic properties of ReTe2 are also predicted to be highly anisotropic. First-principles calculations suggest that single-layer ReTe2 is an indirect gap semiconductor with a band gap of approximately 0.83 eV. arxiv.org This semiconducting nature, combined with its anisotropy, opens up possibilities for novel electronic and optoelectronic devices where the flow of charge carriers or the interaction with light can be controlled by the material's orientation. ontosight.ai

Future research is anticipated to focus on the experimental validation of these theoretical predictions. A crucial step will be the synthesis of high-quality, large-area single-crystal ReTe2, which remains a challenge. Once achieved, techniques such as angle-resolved photoemission spectroscopy (ARPES) and polarized Raman spectroscopy will be vital in experimentally mapping its anisotropic band structure and vibrational modes. acs.org The calculated Raman spectrum for distorted single-layer ReTe2 predicts 18 Raman-active phonon modes, with seven being prominent, which can serve as a guide for experimental identification. arxiv.org

The development of novel materials based on ReTe2's anisotropy could include:

Directional Conductors and Transistors: Exploiting the anisotropic electrical conductivity to create field-effect transistors (FETs) where the performance is dependent on the channel direction relative to the crystal axes.

Polarization-Sensitive Optoelectronics: The anisotropic optical absorption could be harnessed for photodetectors that are sensitive to the polarization of incident light. ontosight.ai

Strain-Engineered Materials: The anisotropic mechanical properties suggest that the electronic and optical characteristics of ReTe2 could be tuned by applying strain along specific crystallographic directions.

While still in the early stages of exploration, the pronounced theoretical anisotropy of this compound positions it as a promising platform for the future research and development of next-generation anisotropic materials and devices.

Property (Single-Layer ReTe2)Predicted Value/CharacteristicSource
Crystal StructureDistorted Phase (Dynamically Stable) arxiv.org
Electronic Band Gap0.83 eV (Indirect) arxiv.org
Mechanical PropertiesAnisotropic in-plane stiffness and Poisson's ratio arxiv.org
Raman Spectrum18 predicted Raman-active phonon modes arxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.